2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved by reacting appropriate precursors under controlled conditions.
Formation of the 1,2,4-triazole ring: This involves cyclization reactions using hydrazine derivatives.
Coupling of the heterocycles: The oxadiazole and triazole rings are coupled using a sulfanyl linkage.
Acetylation and methoxylation: The final steps involve acetylation of the amine group and methoxylation of the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage.
Reduction: Reduction reactions can target the oxadiazole and triazole rings.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Reduced heterocyclic rings.
Substitution products: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It has been studied for its potential as an anti-diabetic agent due to its enzyme inhibition properties.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool for studying metabolic pathways.
Industrial Applications: Its unique structure could be utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. It targets specific enzymes involved in metabolic pathways, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide .
- **2-{[5-(4-Acetamido-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide .
Uniqueness
What sets 2-{[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide apart is its specific combination of heterocyclic rings and functional groups, which confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H17N7O4S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[[5-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17N7O4S/c1-9(24)17-14-13(21-27-22-14)15-19-20-16(23(15)2)28-8-12(25)18-10-6-4-5-7-11(10)26-3/h4-7H,8H2,1-3H3,(H,18,25)(H,17,22,24) |
InChI Key |
LNZLOTFMZBLUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NON=C1C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.